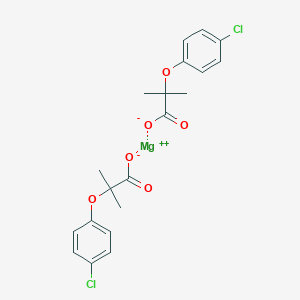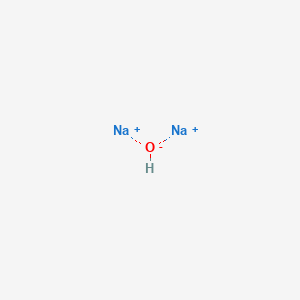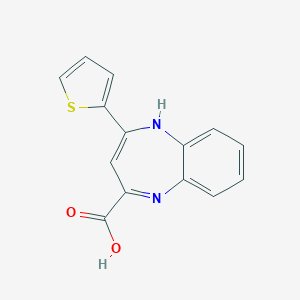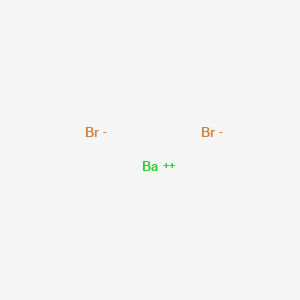![molecular formula C29H36N4O B227128 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol, also known as compound 10, is a synthetic compound that has been developed for its potential use as a therapeutic agent. This compound has been the subject of scientific research due to its unique chemical structure and potential applications in the field of medicine. In
作用机制
The mechanism of action of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 involves the inhibition of certain enzymes and signaling pathways in cells. Specifically, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to inhibit the activity of the enzyme JAK2, which is involved in the regulation of cell growth and differentiation. Additionally, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 are varied and depend on the specific application. In the context of cancer treatment, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In the context of inflammation, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to reduce the production of inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One advantage of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 for lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific cellular processes without affecting other processes. Additionally, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to have low toxicity in vitro and in vivo, making it a safer alternative to other 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenols. However, one limitation of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol. Additionally, further studies are needed to determine the efficacy of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 in vivo, particularly in animal models of cancer and inflammation. Another area of research could focus on the development of analogs of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 with improved solubility and specificity for certain enzymes and signaling pathways. Finally, studies are needed to determine the potential side effects of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 and to develop strategies for minimizing these effects.
合成方法
The synthesis of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 involves several steps, including the synthesis of the imidazo[1,2-a]pyrimidine core and the attachment of the phenol and aniline groups. The imidazo[1,2-a]pyrimidine core is synthesized through a condensation reaction between 2-aminopyrimidine and an aldehyde. The resulting imidazo[1,2-a]pyrimidine is then reacted with a phenol and aniline derivative to form 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10.
科学研究应用
Compound 10 has been the subject of scientific research due to its potential applications in the field of medicine. One area of research has focused on the use of 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 as a potential treatment for cancer. Studies have shown that 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol 10 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
|---|---|
分子式 |
C29H36N4O |
分子量 |
456.6 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C29H36N4O/c1-18(2)19-10-12-21(13-11-19)31-26-24(32-27-30-14-9-15-33(26)27)20-16-22(28(3,4)5)25(34)23(17-20)29(6,7)8/h9-18,31,34H,1-8H3 |
InChI 键 |
YUROXFNWLLIKNG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B227112.png)
![Methyl 3-{[2-(3,5-ditert-butyl-4-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B227143.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)


![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)


![3-(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)-1-phenyl-2,5-pyrrolidinedione](/img/structure/B227252.png)

![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)
